4,5-Difluoro-2-methylbenzenesulfonamide
Overview
Description
4,5-Difluoro-2-methylbenzenesulfonamide is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylbenzenesulfonamide typically involves the introduction of fluorine atoms into a pre-existing aromatic system. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as N-fluorobenzenesulfonimide. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. The sulfonamide group is then introduced through a reaction with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of 4,5-Difluoro-2-methylbenzenesulfonic acid.
Reduction: Formation of this compound.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4,5-Difluoro-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antibacterial or antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methylbenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects. The fluorine atoms enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonamide
- 2,6-Difluoro-4-methylbenzenesulfonamide
- 4,5-Difluoro-1,2-phenylenebis(4-methylbenzenesulfonamide)
Comparison: 4,5-Difluoro-2-methylbenzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.
Biological Activity
4,5-Difluoro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Structure and Synthesis
The compound this compound features a sulfonamide group attached to a fluorinated aromatic ring. The presence of fluorine atoms enhances lipophilicity and biological membrane permeability, which is crucial for its activity against various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and proteins. The sulfonamide moiety can form hydrogen bonds with active sites on target proteins, disrupting their function. This interaction is particularly significant in:
- Antimicrobial Activity : Sulfonamides inhibit bacterial growth by obstructing folate biosynthesis, which is essential for nucleic acid synthesis in bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, similar to other sulfonamides .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Streptococcus pneumoniae | 4 µg/mL |
These results indicate that the compound retains effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Research has shown that this compound possesses anti-inflammatory properties. In a study assessing its effect on inflammatory markers in vitro, the compound significantly reduced levels of prostaglandin E2 (PGE2) and interleukin-6 (IL-6), key mediators in inflammation:
Treatment Group | PGE2 Level (pg/mL) | IL-6 Level (pg/mL) |
---|---|---|
Control | 1500 | 200 |
Compound Treatment | 500 | 50 |
These findings suggest a potential role for this compound in treating inflammatory conditions .
Antitumor Activity
Emerging data also indicate that sulfonamide derivatives can exhibit antitumor activity. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
A549 | 12 |
This cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides, including this compound, against resistant bacterial strains. The results highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant bacteria .
- Inflammation Models : In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups. This suggests its therapeutic potential in chronic inflammatory diseases .
- Cancer Research : A recent investigation into the antitumor effects of sulfonamides revealed that compounds similar to this compound could inhibit tumor growth in xenograft models, supporting further exploration into its use as an anticancer agent .
Properties
IUPAC Name |
4,5-difluoro-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNQIVXTABRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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